molecular formula C8H12Br2O3 B14614594 7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- CAS No. 60237-58-3

7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-

Cat. No.: B14614594
CAS No.: 60237-58-3
M. Wt: 315.99 g/mol
InChI Key: BTWPMOCYSWKFLR-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- is a complex organic compound with the molecular formula C8H12Br2O. This compound is part of the oxabicycloheptane family, characterized by a bicyclic structure containing an oxygen atom. The presence of bromine atoms and hydroxyl groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- typically involves multiple steps. One common method starts with the preparation of the oxabicycloheptane core, followed by the introduction of bromine atoms and hydroxyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as distillation or crystallization to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the bromine atoms can result in the formation of amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 7-Oxabicyclo[410]heptane-1,6-dimethanol, 3,4-dibromo- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with various biological molecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of bromine atoms can enhance the biological activity of certain drugs, making this compound a valuable starting point for drug development.

Industry

In industry, 7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- is used in the production of specialty chemicals and polymers. Its unique structure and reactivity make it suitable for creating materials with specific properties, such as high strength or resistance to degradation.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form covalent bonds with nucleophiles, leading to the formation of new chemical species. This reactivity allows the compound to participate in various biochemical pathways and exert its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: A simpler compound without the bromine atoms and hydroxyl groups.

    3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane: A similar compound with methyl groups instead of hydroxyl groups.

    7-Oxabicyclo[4.1.0]heptane, oxiranyl-: A compound with an additional oxirane ring.

Uniqueness

7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo- is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

60237-58-3

Molecular Formula

C8H12Br2O3

Molecular Weight

315.99 g/mol

IUPAC Name

[3,4-dibromo-6-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol

InChI

InChI=1S/C8H12Br2O3/c9-5-1-7(3-11)8(4-12,13-7)2-6(5)10/h5-6,11-12H,1-4H2

InChI Key

BTWPMOCYSWKFLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2(C1(O2)CO)CO)Br)Br

Origin of Product

United States

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